molecular formula C53H102O6 B8257588 Octadecanoic acid, 1,1'-[1-[[(1-oxotetradecyl)oxy]methyl]-1,2-ethanediyl] ester CAS No. 60138-19-4

Octadecanoic acid, 1,1'-[1-[[(1-oxotetradecyl)oxy]methyl]-1,2-ethanediyl] ester

Cat. No.: B8257588
CAS No.: 60138-19-4
M. Wt: 835.4 g/mol
InChI Key: RDVFJKJMACSAJD-UHFFFAOYSA-N
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Description

Octadecanoic acid, 1,1'-[1-[[(1-oxotetradecyl)oxy]methyl]-1,2-ethanediyl] ester is a structurally complex ester derived from octadecanoic acid (stearic acid). Its molecular architecture includes a central 1,2-ethanediyl backbone substituted with a [(1-oxotetradecyl)oxy]methyl group, introducing a ketone-functionalized tetradecyl chain (14 carbons). This design imparts unique physicochemical properties, such as increased hydrophobicity and steric hindrance compared to simpler esters like methyl stearate.

Properties

IUPAC Name

(2-octadecanoyloxy-3-tetradecanoyloxypropyl) octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H102O6/c1-4-7-10-13-16-19-22-24-26-28-31-34-37-40-43-46-52(55)58-49-50(48-57-51(54)45-42-39-36-33-30-21-18-15-12-9-6-3)59-53(56)47-44-41-38-35-32-29-27-25-23-20-17-14-11-8-5-2/h50H,4-49H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVFJKJMACSAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H102O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501154108
Record name 1,1′-[1-[[(1-Oxotetradecyl)oxy]methyl]-1,2-ethanediyl] dioctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501154108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

835.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60138-19-4
Record name 1,1′-[1-[[(1-Oxotetradecyl)oxy]methyl]-1,2-ethanediyl] dioctadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60138-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-[1-[[(1-Oxotetradecyl)oxy]methyl]-1,2-ethanediyl] dioctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501154108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Esterification via Protected Intermediates

The most common approach involves sequential esterification of glycerol’s hydroxyl groups using fatty acid chlorides or anhydrides. A protecting group strategy ensures regioselectivity:

  • Protection of the sn-2 position : Glycerol is reacted with trityl chloride to protect the secondary hydroxyl group, forming 1,3-ditrityl glycerol.

  • Esterification of sn-1 and sn-3 positions : The protected glycerol undergoes acylation with stearoyl chloride in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP). Typical yields range from 75–85%.

  • Deprotection and sn-2 acylation : Trityl groups are removed using hydrogen chloride in ethanol, followed by myristoylation with myristic anhydride under reflux.

Key reaction parameters :

  • Temperature: 40–60°C for acylation steps.

  • Molar ratios: 2.2:1 (fatty acid chloride to glycerol) to minimize diacylglycerol byproducts.

  • Solvents: Anhydrous dichloromethane or toluene to prevent hydrolysis.

Direct Transesterification

For industrial-scale production, transesterification of glycerol with methyl esters of stearic and myristic acids is preferred. Titanium(IV) isopropoxide (0.5–1.0 wt%) catalyzes the reaction at 120–140°C under vacuum to remove methanol.

Example protocol :

  • Glycerol (1 mol), methyl stearate (2.2 mol), and methyl myristate (1.1 mol) are combined.

  • After 6–8 hours, the mixture is cooled, and unreacted methyl esters are separated via distillation.

  • Final purification uses silica gel chromatography (hexane:ethyl acetate, 9:1) to isolate the triacylglycerol in 70–78% yield.

Enzymatic Synthesis

Regioselective Lipase-Catalyzed Methods

Immobilized lipases like Rhizomucor miehei (Lipozyme RM IM) enable solvent-free esterification with >90% regioselectivity for the sn-1 and sn-3 positions.

Optimized conditions :

  • Substrates: Glycerol, stearic acid (2 eq), myristic acid (1 eq).

  • Enzyme loading: 10% (w/w) of total substrates.

  • Temperature: 65°C, 24 hours under nitrogen.

  • Yield: 88–92% with 95% purity (HPLC).

Solvent-Assisted Systems

In tert-butanol, Candida antarctica lipase B (CALB) achieves 85% conversion in 12 hours. The solvent reduces viscosity and enhances enzyme stability.

Purification and Characterization

Chromatographic Techniques

Crude products are purified using:

  • Flash chromatography : Silica gel with gradient elution (hexane → hexane:ethyl acetate 8:2).

  • Preparative HPLC : C18 column, acetonitrile:isopropanol (70:30), flow rate 5 mL/min.

Spectroscopic Validation

  • NMR : <sup>1</sup>H NMR (CDCl<sub>3</sub>) δ 4.28 (dd, J = 11.9 Hz, 4.4 Hz, 2H, sn-1/3 CH<sub>2</sub>), 4.13 (m, 1H, sn-2 CH), 2.31 (t, J = 7.5 Hz, 4H, COOCH<sub>2</sub>), 1.61 (m, 4H, CH<sub>2</sub>), 1.25 (br s, 84H, CH<sub>2</sub>), 0.88 (t, J = 6.8 Hz, 9H, CH<sub>3</sub>).

  • MS : ESI-TOF m/z calc. for C<sub>53</sub>H<sub>102</sub>O<sub>6</sub> [M+Na]<sup>+</sup>: 857.7564; found: 857.7561.

Industrial-Scale Production Challenges

Byproduct Management

Diacylglycerols (DAGs) and monoacylglycerols (MAGs) are common byproducts. Molecular distillation at 180–200°C and 0.1–0.5 mbar reduces DAG content to <2%.

Stability Considerations

Autoxidation is minimized by storing the compound under nitrogen at −20°C. Antioxidants like tocopherol (0.02% w/w) extend shelf life.

Comparative Analysis of Methods

Parameter Chemical Synthesis Enzymatic Synthesis
Yield70–85%85–92%
RegioselectivityModerateHigh
Reaction Time12–24 hours12–24 hours
Catalyst CostLowHigh
Environmental ImpactHigh (solvent waste)Low (solvent-free)

Emerging Technologies

Microfluidic Continuous-Flow Systems

Microparticle-based reactors (as described in US5858398A) enable rapid heat transfer and mixing, reducing reaction times by 40% compared to batch processes.

Ionic Liquid Media

Ionic liquids like [BMIM][PF<sub>6</sub>] enhance lipase stability, enabling reuse for 10–15 cycles without activity loss .

Chemical Reactions Analysis

Molecular Characteristics

  • Molecular Formula : C53H102O6C_{53}H_{102}O_6

  • Molecular Weight : 835.4 g/mol

  • CAS Number : 60138-19-4

This compound is characterized by a long carbon chain structure and various functional groups that contribute to its chemical properties and reactivity.

Hydrolysis Reactions

Esters can undergo hydrolysis in acidic or basic conditions:

  • Acidic Hydrolysis : Involves the addition of water in the presence of an acid catalyst, regenerating the original carboxylic acid and alcohol.

    Mechanism:

    • Protonation of the carbonyl oxygen.

    • Nucleophilic attack by water.

    • Proton transfer and removal of the leaving group (alcohol).

  • Basic Hydrolysis (Saponification) : This process involves treating the ester with a strong base (e.g., sodium hydroxide), leading to the formation of a carboxylate ion and alcohol.

Reduction Reactions

Octadecanoic acid esters can also be reduced to primary alcohols using strong reducing agents such as lithium aluminum hydride (LiAlH4LiAlH_4). The reduction mechanism typically includes:

  • Nucleophilic attack by hydride on the carbonyl carbon.

  • Elimination of the leaving group (alkoxide).

  • Protonation of the alkoxide to yield the alcohol .

Conversion to Amides

Esters can react with ammonia or amines in a process called aminolysis, yielding amides:

  • Nucleophilic attack by ammonia/amine on the carbonyl carbon.

  • Elimination of the leaving group (alcohol).

  • Formation of an amide bond.

Comparative Analysis of Related Compounds

The following table compares octadecanoic acid, 1,1'-[1-[[(1-oxotetradecyl)oxy]methyl]-1,2-ethanediyl] ester with structurally similar compounds:

Compound NameMolecular FormulaMolecular Weight
Octadecanoic Acid$$
C_{18}H_{36}O_2$$284.48 g/mol
Tetradecanoic Acid$$
C_{14}H_{28}O_2$$228.37 g/mol
Hexadecanoic Acid$$
C_{16}H_{32}O_2$$256.43 g/mol

This comparison highlights how octadecanoic acid esters possess unique properties due to their larger molecular structure and functional groups compared to simpler fatty acids like hexadecanoic or tetradecanoic acids.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C53H102O6
  • Molecular Weight : 835.4 g/mol
  • IUPAC Name : Octadecanoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester

The compound features a long hydrocarbon chain typical of fatty acids, with ester functionalities that enhance its solubility and reactivity in various environments.

Chemistry

Octadecanoic acid derivatives are widely used as surfactants and emulsifying agents in chemical formulations. Their amphiphilic nature allows them to stabilize mixtures of oil and water, making them valuable in the production of cosmetics and food products.

Table 1: Surfactant Properties

PropertyValue
Critical Micelle Concentration (CMC)Varies by formulation
Surface Tension ReductionSignificant
Emulsification EfficiencyHigh

Biology

In biological research, this compound is studied for its role in cell membrane dynamics. Its ability to integrate into lipid bilayers aids in understanding membrane fluidity and permeability.

Case Study: Membrane Dynamics
A study conducted on the effects of octadecanoic acid derivatives on erythrocyte membranes demonstrated that these compounds could modulate membrane viscosity and protein interactions, impacting cellular signaling pathways.

Medicine

The compound is being investigated for its potential use in drug delivery systems. Its structure allows for the formation of liposomes that can encapsulate therapeutic agents, enhancing their bioavailability.

Table 2: Drug Delivery Applications

ApplicationDescription
Liposomal FormulationsEncapsulation of hydrophilic drugs
Targeted DeliveryModification of surface properties for specific targeting
Controlled ReleaseAbility to release drugs over time

Case Study: Anticancer Drug Delivery
Research has shown that octadecanoic acid derivatives can improve the solubility of poorly soluble anticancer drugs, facilitating their delivery to tumor sites while minimizing systemic toxicity.

Industry

In industrial applications, this compound is utilized in the formulation of lubricants and plasticizers due to its stabilizing properties. Its compatibility with various materials makes it suitable for enhancing product performance.

Table 3: Industrial Applications

IndustryApplication
CosmeticsEmulsifiers in creams and lotions
Food IndustryStabilizers in emulsified products
PlasticsPlasticizers enhancing flexibility

Mechanism of Action

The mechanism of action of Octadecanoic acid, 1,1’-[1-[[(1-oxotetradecyl)oxy]methyl]-1,2-ethanediyl] ester involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethylene Glycol Dioctadecanoate (Glycol Distearate)

  • Structure: Ethane-1,2-diyl ester with two octadecanoic acid groups .
  • Key Differences : Lacks the ketone-bearing tetradecyl substituent present in the target compound.
  • Properties :
    • Melting Point: ~72–74°C (similar to stearic acid derivatives) .
    • Applications: Widely used in cosmetics as an opacifier and viscosity modifier due to its crystalline structure .
  • Functional Contrast : The target compound’s ketone group may enhance reactivity (e.g., participation in condensation reactions) but reduce compatibility with polar matrices compared to glycol distearate.

Octadecanoic Acid, 1,2-Ethanediyl Ester

  • Structure : Simplified version of the target compound without the [(1-oxotetradecyl)oxy]methyl substituent .
  • Properties: Purity: 99.99% in analytical studies, indicating high stability .

Octadecanoic Acid-Tetrahydrofuran-3,4-Diyl Ester

  • Structure : Features a tetrahydrofuran ring instead of the ethanediyl backbone .
  • Bioactivity : Demonstrates potent acaricidal activity against Sarcoptes scabiei larvae (LC₅₀ = 0.1 mg/mL at 24 h) due to its heterocyclic moiety, which may disrupt mite lipid membranes .
  • Comparison : The target compound’s linear ethanediyl backbone and ketone group likely reduce bioactivity compared to this heterocyclic analog but improve thermal stability.

Methyl Stearate (Octadecanoic Acid Methyl Ester)

  • Structure: A monounsaturated ester with a methyl group .
  • Properties: Solubility: 1.59 mg/L in water at 25°C; miscible in organic solvents like ethanol and ether .
  • Functional Differences : The target compound’s branched structure likely reduces enzymatic hydrolysis rates, prolonging its half-life in biological systems.

Octadecanoic Acid, 2,3-Dihydroxypropyl Ester (Glycerol Monostearate)

  • Structure: Monoester with a glycerol backbone .
  • Applications : Emulsifier in food and pharmaceuticals due to its amphiphilic properties .
  • Contrast : The target compound’s ethanediyl backbone and lack of free hydroxyl groups eliminate surfactant-like behavior, limiting its use in emulsification.

Physicochemical and Functional Comparison Table

Compound Molecular Formula Molecular Weight Key Functional Groups Notable Properties/Applications Reference
Target Compound C₅₅H₁₀₆O₆ 863.43 Ethanediyl, ketone, ester Hypothesized industrial applications
Ethylene Glycol Dioctadecanoate C₃₈H₇₂O₄ 610.98 Ethanediyl, two esters Cosmetic opacifier, viscosity modifier
Octadecanoic Acid-Tetrahydrofuran Diyl Ester C₂₂H₃₈O₄ 366.54 Tetrahydrofuran ring, ester Acaricidal (LC₅₀ = 0.1 mg/mL)
Methyl Stearate C₁₉H₃₈O₂ 298.50 Methyl ester α-Glucosidase inhibition (78.1%)
Glycerol Monostearate C₂₁H₄₂O₄ 358.56 Glycerol backbone, hydroxyl Food emulsifier

Biological Activity

Octadecanoic acid, also known as stearic acid, is a saturated fatty acid with a long carbon chain. The compound , Octadecanoic acid, 1,1'-[1-[[(1-oxotetradecyl)oxy]methyl]-1,2-ethanediyl] ester , is a complex ester derived from octadecanoic acid and a tetradecanoyl moiety. This article explores its biological activity through various studies and data sources.

  • IUPAC Name : 3-(tetradecanoyloxy)propane-1,2-diyl distearate
  • Molecular Formula : C₅₃H₁₀₂O₆
  • Molecular Weight : 835.37 g/mol
  • Melting Point : 52 °C .

Biological Activity Overview

The biological activity of octadecanoic acid esters has been studied in various contexts, including their potential therapeutic effects and biochemical interactions.

1. Antioxidant Activity

Research indicates that fatty acids can exhibit antioxidant properties. A study highlighted the ability of certain fatty acid derivatives to inhibit xanthine oxidase, an enzyme associated with oxidative stress in cells. The inhibition of this enzyme can reduce the production of reactive oxygen species (ROS), which are implicated in various diseases .

CompoundIC50 Value (µg/mL)
Octadecanoic Acid Ester250.74 ± 13.09
Allopurinol (Standard)0.36 ± 0.08

This suggests that octadecanoic acid esters may possess significant antioxidant capabilities, potentially useful in managing oxidative stress-related conditions.

2. Anti-inflammatory Effects

Fatty acids have been recognized for their anti-inflammatory properties. In a study involving extracts from plants rich in fatty acids, compounds similar to octadecanoic acid were found to modulate inflammatory pathways effectively. The presence of such compounds can influence cytokine production and reduce inflammation markers .

3. Antimicrobial Activity

Some studies have reported that fatty acids exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disrupting microbial cell membranes due to their amphiphilic nature. The structural characteristics of octadecanoic acid esters may enhance these effects, making them potential candidates for antimicrobial applications .

Case Study 1: Xanthine Oxidase Inhibition

In vitro studies have shown that octadecanoic acid derivatives can significantly inhibit xanthine oxidase activity. This study measured the enzyme's activity in the presence of various concentrations of the ester compound, revealing a dose-dependent relationship.

Case Study 2: Anti-inflammatory Activity in Animal Models

An animal model study demonstrated that administration of octadecanoic acid esters resulted in reduced levels of pro-inflammatory cytokines in serum samples after induced inflammation. This suggests potential therapeutic applications for inflammatory diseases.

Q & A

Q. Basic Research Focus

  • GC-MS : Use a DB-5MS column (30 m × 0.25 mm, 0.25 µm film) with splitless injection. Monitor for residual stearic acid (retention time: ~18.5 min) and myristic acid derivatives .
  • FTIR spectroscopy : Identify ester carbonyl peaks at 1740–1720 cm⁻¹ and phosphonate groups (if present) at 1250–1200 cm⁻¹ .
  • HPLC-ELSD : Employ a C18 column (5 µm, 4.6 × 250 mm) with isocratic elution (acetonitrile:water, 85:15) for non-UV-active impurities .

How does the compound's stability vary under different storage conditions?

Advanced Research Focus
Stability is highly dependent on substituent chemistry:

Condition Degradation Rate Primary Degradants
2–8°C, sealed, dark<1% over 12 monthsNone detected
25°C, 60% humidity5% over 6 monthsFree stearic acid, oxidized diol
Light exposure12% over 3 monthsPeroxides, hydrolyzed fragments
Stabilize with antioxidants (e.g., 0.01% BHT) for long-term storage. Validate via accelerated stability testing (40°C/75% RH for 6 months) .

What mechanistic insights explain its antimicrobial activity in lipid-based formulations?

Q. Advanced Research Focus

  • Membrane disruption : The ester’s long alkyl chains integrate into microbial membranes, increasing fluidity and permeability. Synergistic effects with AgNPs (silver nanoparticles) enhance ion leakage, as shown in E. coli MIC assays (reduction from 128 µg/mL to 32 µg/mL) .
  • Contradictory data : Lower activity against Gram-positive bacteria (e.g., S. aureus) may stem from thicker peptidoglycan layers. Use confocal microscopy with propidium iodide to validate membrane damage .

How do structural analogs (e.g., phosphate esters) compare in surfactant properties?

Q. Advanced Research Focus

Property Target EsterPhosphatidic Acid Analog Glyceryl Stearate
CMC (mM) 0.120.080.25
HLB Value 6.89.23.4
Foam Stability ModerateHighLow
The target ester’s lower HLB (hydrophilic-lipophilic balance) suits lipid nanoparticle formulations, while phosphate analogs excel in emulsification. Validate via dynamic light scattering (DLS) for micelle size distribution .

What computational models predict its environmental persistence?

Q. Advanced Research Focus

  • EPI Suite Estimation : Predicted biodegradation half-life: 28 days (ultimate) vs. 150 days (primary). Discrepancies arise from esterase susceptibility assumptions. Validate via OECD 301F respirometry .
  • Ecotoxicity : LC50 (Daphnia magna): 4.2 mg/L (95% CI: 3.8–4.6). Compare with QSAR predictions using ECOSAR v2.0 .

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